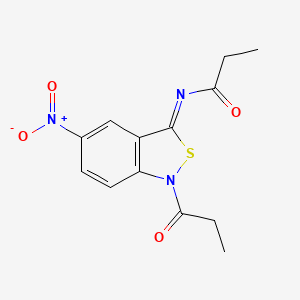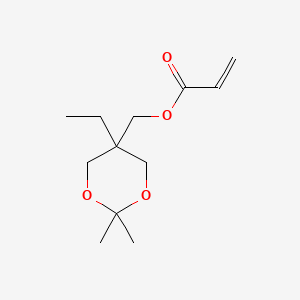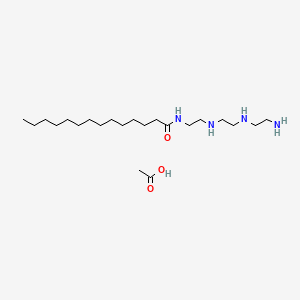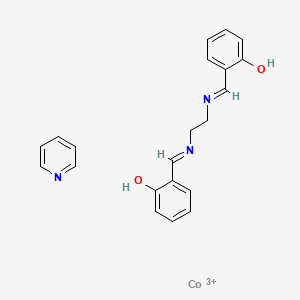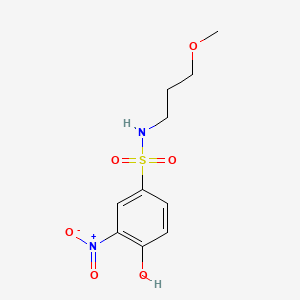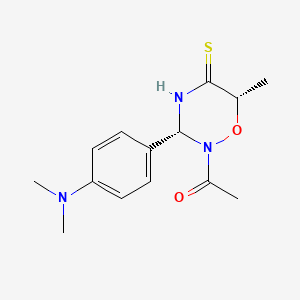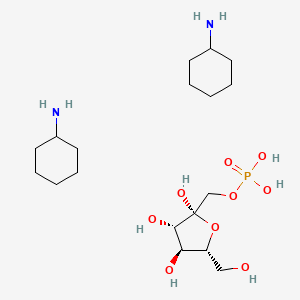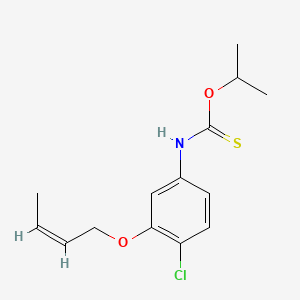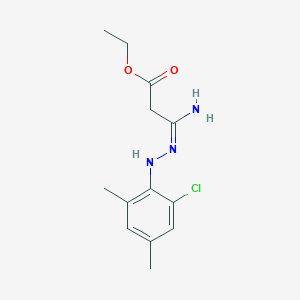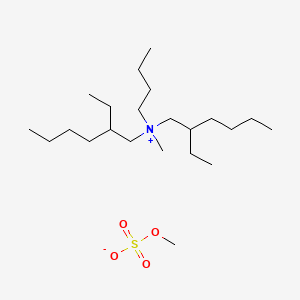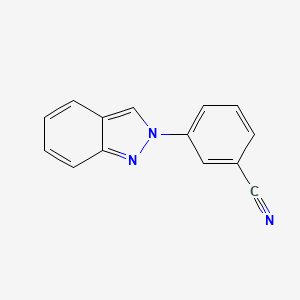
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate: is a chemical compound with the molecular formula C26H55N3O3 . It is a derivative of stearamide, which is a fatty acid amide. This compound is known for its unique structure, which includes both hydrophobic and hydrophilic regions, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate typically involves the reaction of stearic acid with 3-aminopropylamine to form N-(3-aminopropyl)stearamide. This intermediate is then reacted with another molecule of 3-aminopropylamine to form N-(3-((3-aminopropyl)amino)propyl)stearamide. Finally, the compound is acetylated using acetic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the stearamide.
Reduction: Simplified amine derivatives.
Substitution: Various substituted amides depending on the electrophile used.
Scientific Research Applications
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Employed in the study of cell membrane interactions and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a lubricant additive.
Mechanism of Action
The mechanism of action of N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Dimethylamino)propyl)stearamide monoacetate
- N-(3-(Diethylamino)propyl)stearamide monoacetate
Uniqueness
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate is unique due to its specific combination of hydrophobic and hydrophilic regions, which provides it with superior emulsifying and stabilizing properties compared to its analogs. This makes it particularly valuable in applications requiring enhanced membrane interaction and stability .
Properties
CAS No. |
53505-74-1 |
|---|---|
Molecular Formula |
C26H55N3O3 |
Molecular Weight |
457.7 g/mol |
IUPAC Name |
acetic acid;N-[3-(3-aminopropylamino)propyl]octadecanamide |
InChI |
InChI=1S/C24H51N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25;1-2(3)4/h26H,2-23,25H2,1H3,(H,27,28);1H3,(H,3,4) |
InChI Key |
OSWWZRYSHXCAEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


